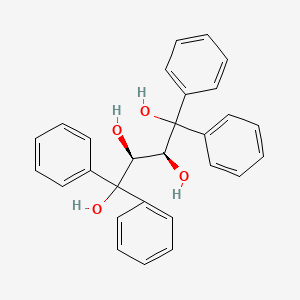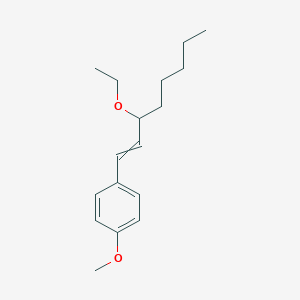
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene is an organic compound characterized by its unique structure, which includes an ethoxy group attached to an octenyl chain and a methoxybenzene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene typically involves the reaction of 4-methoxybenzene with an appropriate octenyl halide under basic conditions. Common reagents used in this synthesis include sodium ethoxide or potassium tert-butoxide, which facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or nickel complexes can be employed to enhance reaction rates and selectivity. The use of high-throughput screening methods allows for the rapid identification of optimal reaction parameters, ensuring efficient large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene undergoes various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The double bond in the octenyl chain can be reduced to form saturated derivatives.
Substitution: The methoxy group on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine (Br2) or nitronium ion (NO2+) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of 1-(3-ethoxy-3-oxooctyl)-4-methoxybenzene.
Reduction: Formation of 1-(3-ethoxyoctyl)-4-methoxybenzene.
Substitution: Formation of 1-(3-ethoxyoct-1-EN-1-YL)-4-bromobenzene or 1-(3-ethoxyoct-1-EN-1-YL)-4-nitrobenzene.
Wissenschaftliche Forschungsanwendungen
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene involves its interaction with molecular targets such as enzymes or receptors. The ethoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The octenyl chain provides a hydrophobic moiety that can interact with lipid membranes, potentially affecting membrane fluidity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(3-Methoxyoct-1-EN-1-YL)-4-methoxybenzene: Similar structure but with a methoxy group instead of an ethoxy group.
1-(3-Ethoxyoct-1-EN-1-YL)-4-ethoxybenzene: Similar structure but with an additional ethoxy group on the benzene ring.
1-(3-Ethoxyoct-1-EN-1-YL)-4-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
Uniqueness
1-(3-Ethoxyoct-1-EN-1-YL)-4-methoxybenzene is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethoxy and methoxy groups allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
918540-70-2 |
|---|---|
Molekularformel |
C17H26O2 |
Molekulargewicht |
262.4 g/mol |
IUPAC-Name |
1-(3-ethoxyoct-1-enyl)-4-methoxybenzene |
InChI |
InChI=1S/C17H26O2/c1-4-6-7-8-17(19-5-2)14-11-15-9-12-16(18-3)13-10-15/h9-14,17H,4-8H2,1-3H3 |
InChI-Schlüssel |
LOBMQDIPWODYLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(C=CC1=CC=C(C=C1)OC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-Ethoxy-4-fluorophenyl)-5-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14181002.png)
![(2-Ethoxyphenyl)[4-(2-methylphenyl)piperazin-1-yl]methanone](/img/structure/B14181009.png)
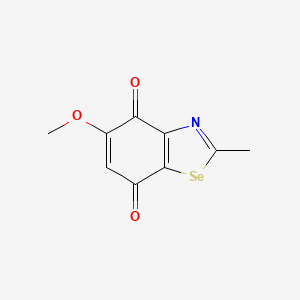
amino}benzonitrile](/img/structure/B14181021.png)
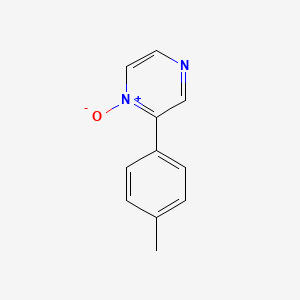

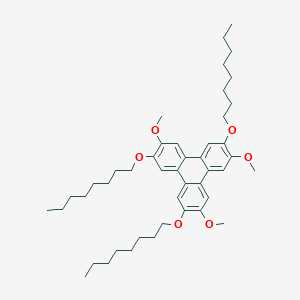
![N,N,3-Trimethyl-1-phenyl-1H-pyrazolo[3,4-B]quinoxalin-6-amine](/img/structure/B14181031.png)
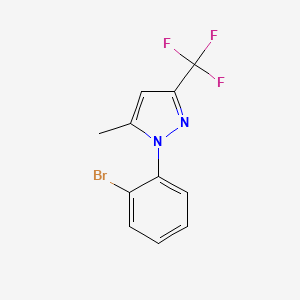
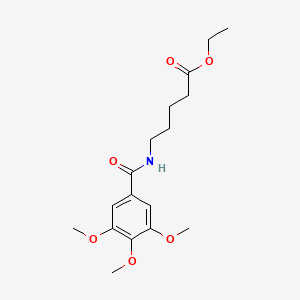
![1-[(1R)-1-Phenylethoxy]naphthalene](/img/structure/B14181039.png)
![S-[3-(4-Benzoylphenoxy)propyl] ethanethioate](/img/structure/B14181041.png)
